molecular formula C15H23N3O4 B13078418 2-(5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid

2-(5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid

Cat. No.: B13078418
M. Wt: 309.36 g/mol
InChI Key: UKZVADNDMPWFAE-UHFFFAOYSA-N
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Description

This compound is a pyrazolo[4,3-c]pyridine derivative featuring a tert-butoxycarbonyl (Boc) group at position 5, an ethyl substituent at position 2, and an acetic acid moiety at position 6. The Boc group serves as a protective moiety for amines, enhancing solubility during synthesis and enabling selective deprotection under acidic conditions .

Properties

Molecular Formula

C15H23N3O4

Molecular Weight

309.36 g/mol

IUPAC Name

2-[2-ethyl-5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridin-7-yl]acetic acid

InChI

InChI=1S/C15H23N3O4/c1-5-18-9-11-8-17(14(21)22-15(2,3)4)7-10(6-12(19)20)13(11)16-18/h9-10H,5-8H2,1-4H3,(H,19,20)

InChI Key

UKZVADNDMPWFAE-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2CN(CC(C2=N1)CC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[4,3-c]pyridine core: This is achieved through cyclization reactions involving hydrazine derivatives and suitable diketones.

    Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionalities during subsequent reactions.

    Functionalization of the acetic acid moiety:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

2-(5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen functionalities or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Research indicates that derivatives of tetrahydropyridine and pyrazole compounds exhibit significant biological activity. The compound has been evaluated for its potential as an antitumor agent due to its ability to inhibit tubulin polymerization, a mechanism similar to that of known anticancer drugs like colchicine and combretastatin A-4 .

Anticancer Properties

Studies have demonstrated that compounds with similar structures can inhibit cancer cell growth across various cell lines. For instance, derivatives based on the tetrahydrothieno[2,3-c]pyridine skeleton showed IC50 values ranging from 25 to 440 nM against multiple cancer cell lines, indicating potent antiproliferative activity .

Case Studies

  • Antitubulin Agents : A series of compounds derived from tetrahydrothieno[2,3-c]pyridine were synthesized and evaluated for their antitumor activity. The incorporation of specific moieties significantly enhanced their efficacy against cancer cells by targeting the colchicine site on tubulin .
  • Neurological Applications : Research into pyrazole derivatives has suggested potential neuroprotective effects. Compounds similar to 2-(5-(tert-butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid may modulate neurotransmitter systems or exhibit antioxidant properties, making them candidates for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 2: Spectral Data Comparison
Compound IR (cm⁻¹) $ ^1 \text{H NMR} $ (δ, ppm) MS (m/z)
Target Compound 1700 (Boc C=O), 2500–3300 (OH) 1.47 (Boc CH3), 1.2–1.5 (ethyl CH2/CH3) N/A
5 (Ev3) 1719 (C=O) 1.47 (Boc CH3), 3.71 (N-CH3) 253 [M+H]+
11a (Ev1) 2219 (CN) 2.37 (3 CH3), 7.94 (=CH) 386 [M]+

Biological Activity

The compound 2-(5-(tert-butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-7-yl)acetic acid is a derivative of pyrazolo[4,3-c]pyridine and has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound can be summarized as follows:

  • Molecular Formula: C15H22N2O4
  • Molecular Weight: 294.35 g/mol
  • IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act as an inhibitor of specific enzymes involved in metabolic pathways. The presence of the tert-butoxycarbonyl group enhances lipophilicity, which may facilitate better membrane permeability and bioavailability.

Pharmacological Effects

  • Anticoagulant Activity:
    • The compound has been studied for its potential as a direct inhibitor of coagulation factor Xa (FXa). Inhibitors targeting FXa are valuable in the development of anticoagulants due to their role in the coagulation cascade. Preliminary studies indicate that derivatives of this compound exhibit varying degrees of FXa inhibition with IC50 values in the low micromolar range .
  • Neuroprotective Effects:
    • Research indicates that pyrazolo[4,3-c]pyridine derivatives may exert neuroprotective effects. These compounds have shown promise in models of neurodegenerative diseases by modulating pathways related to oxidative stress and inflammation.
  • Anti-inflammatory Properties:
    • The compound's structure suggests potential anti-inflammatory activity through inhibition of pro-inflammatory cytokines. This could make it a candidate for treating conditions characterized by chronic inflammation.

Study 1: FXa Inhibition Profile

A study focusing on the structure-activity relationship (SAR) of pyrazolo[4,3-c]pyridine derivatives revealed that modifications at specific positions significantly influenced FXa inhibition. For instance, substituting different groups at the 5-position resulted in varying potencies. The most effective derivatives showed IC50 values ranging from 10 to 50 nM, indicating strong inhibitory potential .

Study 2: Neuroprotective Effects in Animal Models

In a series of animal model studies, derivatives similar to our compound were evaluated for neuroprotective effects against induced oxidative stress. Results demonstrated a significant reduction in neuronal death and improved behavioral outcomes in treated groups compared to controls .

Structure-Activity Relationship (SAR)

The SAR analysis highlights critical features influencing biological activity:

PositionSubstituent TypeEffect on Activity
5Tert-butoxycarbonylIncreased potency against FXa
2Ethyl groupEnhanced lipophilicity and bioavailability
7Acetic acidEssential for maintaining biological activity

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